N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
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Biological Activity
N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with a unique molecular structure that has attracted attention for its potential biological activities. This compound belongs to the pyrimidoindole class and is characterized by the presence of a chlorophenyl group, a methoxy group, and a sulfanyl-acetamide moiety. The exploration of its biological activity includes antibacterial properties, enzyme inhibition capabilities, and potential anticancer effects.
Molecular Characteristics
The molecular formula of this compound is C22H21ClN4O3S with a molecular weight of approximately 456.9 g/mol. The compound's structure includes several functional groups that may influence its interaction with biological targets.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies evaluating antibacterial efficacy against various strains such as Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. The compound's structure suggests potential mechanisms of action that may disrupt bacterial cell function or inhibit growth through enzyme interference .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that derivatives of this compound can exhibit strong inhibitory effects on these enzymes. For instance, certain synthesized derivatives displayed IC50 values significantly lower than those of standard inhibitors, indicating high potency in enzyme inhibition .
3. Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar indole and pyrimidine frameworks have been reported to possess cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms that involve apoptosis induction or cell cycle arrest .
Case Studies
Several case studies have explored the biological activities of related compounds within the same chemical family:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized pyrimidoindole derivatives against multiple bacterial strains and found that certain derivatives exhibited significant activity comparable to conventional antibiotics .
- Enzyme Inhibition Assay : Another research focused on the enzyme inhibition capabilities of similar compounds revealed that modifications in the molecular structure could enhance inhibitory potency against AChE and urease .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-26-17-9-8-15(30-3)10-16(17)19-20(26)21(29)27(2)22(25-19)31-12-18(28)24-11-13-4-6-14(23)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZKUMECKMCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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